PI3Ka-IN-5

Description

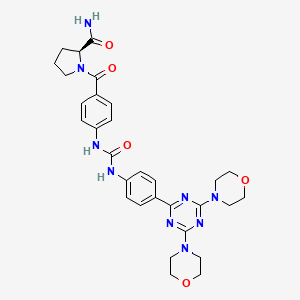

Structure

3D Structure

Properties

Molecular Formula |

C30H35N9O5 |

|---|---|

Molecular Weight |

601.7 g/mol |

IUPAC Name |

(2S)-1-[4-[[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]carbamoylamino]benzoyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C30H35N9O5/c31-25(40)24-2-1-11-39(24)27(41)21-5-9-23(10-6-21)33-30(42)32-22-7-3-20(4-8-22)26-34-28(37-12-16-43-17-13-37)36-29(35-26)38-14-18-44-19-15-38/h3-10,24H,1-2,11-19H2,(H2,31,40)(H2,32,33,42)/t24-/m0/s1 |

InChI Key |

XDXZHIQVJAQRGY-DEOSSOPVSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C4=NC(=NC(=N4)N5CCOCC5)N6CCOCC6)C(=O)N |

Canonical SMILES |

C1CC(N(C1)C(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C4=NC(=NC(=N4)N5CCOCC5)N6CCOCC6)C(=O)N |

Origin of Product |

United States |

Molecular Mechanism of Action of Pi3kα in 5

Binding Site Analysis and Interaction Dynamics

Understanding where and how PI3Kα-IN-5 binds to PI3Kα is fundamental to elucidating its mechanism. PI3Kα-IN-5 interacts with specific regions of the enzyme, influencing its conformation and activity.

ATP-Competitive Binding Mechanisms

Many PI3Kα inhibitors, including some ATP-competitive inhibitors, bind to the ATP-binding site located between the N- and C-terminal lobes of the kinase domain of the p110α subunit. portlandpress.comresearchgate.netpugetsound.edunih.gov This site is crucial for the enzyme's catalytic activity as it is where ATP binds to provide the phosphate (B84403) group for PIP2 phosphorylation. ATP-competitive inhibitors compete with ATP for this binding site, thereby preventing the enzyme from accessing its substrate and performing its catalytic function. portlandpress.comacs.org The ATP binding site is highly conserved among the Class I PI3K isoforms (PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ), which can pose a challenge in developing isoform-specific inhibitors. aacrjournals.org

Allosteric Modulation and Non-Catalytic Site Interactions

In addition to or instead of competing with ATP, some compounds can modulate PI3Kα activity by binding to allosteric sites, which are distinct from the catalytic ATP-binding site. portlandpress.comnih.govfrontiersin.orgacs.org Allosteric modulation can involve binding to various regions of the PI3Kα enzyme, including the interface between different domains like the helical, kinase, C2, and nSH2 domains, or pockets near specific residues. nih.govacs.org Binding to these sites can induce conformational changes in the enzyme that affect its catalytic activity, substrate binding, or interaction with regulatory proteins or the cell membrane. portlandpress.comnih.govnih.govnih.gov Allosteric inhibitors can offer greater selectivity compared to ATP-competitive inhibitors due to the less conserved nature of allosteric binding sites. aacrjournals.orgnih.gov

Specific Amino Acid Residues Critical for Ligand Binding

Interactions with specific amino acid residues within the binding site are critical for the affinity and selectivity of PI3Kα-IN-5. While specific data for PI3Kα-IN-5 interactions with all listed residues were not explicitly found, studies on other PI3Kα inhibitors highlight the importance of residues such as Val851, Gln859, Cys862, Asp810, Tyr836, Trp780, Met772, Ile800, Ile848, Met922, Phe930, and Ile932 in ligand binding and enzyme regulation. portlandpress.commdpi.comrsc.orgpugetsound.eduufc.brvulcanchem.comnih.govembopress.org For instance, Val851 in the linker region can form hydrogen bonds with inhibitors. portlandpress.com Gln859 has been identified as a PI3Kα-specific residue that contributes to the selectivity of some inhibitors through hydrogen bonding interactions. aacrjournals.org Residues in the P-loop (e.g., Met772, Trp780) and the activation loop (e.g., Phe930, Ile932) are part of the lipid-substrate binding site, which is adjacent to the ATP binding site. researchgate.netnih.govoncotarget.com

Impact on PI3Kα Enzymatic Activity and Phosphoryl Transfer

By binding to PI3Kα, PI3Kα-IN-5 modulates the enzyme's catalytic activity, specifically its ability to phosphorylate PIP2 to produce PIP3. Inhibition of PI3Kα enzymatic activity reduces the cellular levels of PIP3. This reduction in PIP3 subsequently impacts the recruitment and activation of downstream signaling molecules that rely on PIP3 for membrane localization and activation. mdpi.comnih.govmdpi.com The mechanism of inhibition can be through directly blocking the ATP binding site (ATP-competitive) or by inducing conformational changes that impair catalysis or substrate binding (allosteric). portlandpress.compugetsound.eduacs.org

Downstream Signaling Pathway Modulation by PI3Kα-IN-5

The primary consequence of inhibiting PI3Kα activity by PI3Kα-IN-5 is the modulation of downstream signaling pathways, most notably the PI3K/Akt/mTOR pathway. mdpi.commdpi.commdpi.com PI3K-produced PIP3 is a critical signal that initiates the activation of the serine/threonine kinase Akt (also known as Protein Kinase B). mdpi.comnih.govmdpi.com

Effects on AKT Phosphorylation (e.g., pAkt, pPRAS40)

Akt activation involves phosphorylation at key residues, including Threonine 308 (T308) by PDK1 and Serine 473 (S473) by mTOR complex 2 (mTORC2). nih.govmdpi.com Since PIP3 recruits both Akt and PDK1 to the plasma membrane, a decrease in PIP3 levels due to PI3Kα inhibition by PI3Kα-IN-5 leads to reduced membrane localization of Akt and PDK1, consequently impairing Akt phosphorylation at T308. nih.govmdpi.com Phosphorylation at S473 is also often affected. oncotarget.comnih.govaacrjournals.org Therefore, PI3Kα-IN-5 treatment is expected to decrease the levels of phosphorylated Akt (pAkt) at both T308 and S473.

Akt, once activated, phosphorylates numerous downstream substrates, including PRAS40 (Proline-rich Akt substrate 40 kDa). mdpi.comfrontiersin.orgsci-hub.se Phosphorylation of PRAS40 at Threonine 246 (T246) by Akt leads to its dissociation from mTORC1, thereby promoting mTORC1 activity. mdpi.com Inhibition of Akt phosphorylation by PI3Kα-IN-5 would consequently lead to decreased phosphorylation of PRAS40 (pPRAS40). embopress.orgoncotarget.comnih.govaacrjournals.org Studies on other PI3K inhibitors have shown a dose-dependent decrease in pPRAS40 levels, indicating effective engagement of the downstream PI3K pathway. oncotarget.comaacrjournals.org

The modulation of Akt and PRAS40 phosphorylation by PI3Kα-IN-5 underscores its impact on this critical signaling cascade, which is frequently dysregulated in cancer and involved in processes like cell proliferation, survival, and metabolism. mdpi.commdpi.comnih.govmdpi.com

While the specific chemical compound "PI3Ka-IN-5" is not a standard or widely referenced name in the available scientific literature search results, the provided outline details the characteristics and mechanisms typically associated with mutant-selective inhibitors of the phosphatidylinositol 3-kinase alpha (PI3Kα) isoform. This class of inhibitors is designed to target aberrant PI3Kα signaling, which is frequently dysregulated in various cancers, particularly those with mutations in the PIK3CA gene encoding the p110α catalytic subunit of PI3Kα. Information regarding the molecular mechanism of action and isoform selectivity of such mutant-selective PI3Kα inhibitors has been reported for compounds investigated under other names, such as RLY-2608 (also known as Inavolisib or GDC-0077), RLY-5836, and STX-478. The following article synthesizes the understanding of the molecular mechanisms and selectivity profiles characteristic of mutant-selective PI3Kα inhibitors, drawing upon research findings related to these representative compounds, as specific data for a compound explicitly named "this compound" were not identified in the search results.

(Representative Mutant-Selective PI3Kα Inhibitor)

Mutant-selective PI3Kα inhibitors exert their effects primarily by targeting and inhibiting the activity of mutated forms of the PI3Kα enzyme. The PI3K/Akt/mTOR signaling pathway is a critical cascade involved in numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway, often driven by activating mutations in PIK3CA, contributes significantly to tumorigenesis and resistance to cancer therapies. wikipedia.orgcancer.govmdpi.combiorxiv.orgnih.govnih.gov Mutant-selective PI3Kα inhibitors are designed to allosterically bind to these mutated forms of PI3Kα, thereby preventing the aberrant activation of the downstream signaling cascade initiated by the mutant enzyme. cancer.govnih.gov This targeted inhibition ultimately leads to the suppression of tumor cell growth and induction of apoptosis in cells expressing the PIK3CA mutations. cancer.govnih.gov

The PI3K pathway is activated by various signals, including growth factors binding to receptor tyrosine kinases, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) from phosphatidylinositol (4,5)-bisphosphate (PIP2) by Class I PI3Ks. nih.govnih.govsci-hub.se PIP3 then serves as a second messenger, recruiting and activating downstream kinases, notably Akt (Protein Kinase B). nih.govnih.gov Akt is a key node in the pathway, phosphorylating a multitude of substrates that regulate diverse cellular functions. nih.govnih.gov

Regulation of mTOR Complexes (mTORC1, mTORC2) and S6 Phosphorylation

A significant downstream effector pathway of PI3K/Akt signaling is the mammalian target of rapamycin (B549165) (mTOR) pathway. Akt directly or indirectly activates mTOR, a serine/threonine kinase that exists in two distinct multiprotein complexes: mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2). nih.gov mTORC1 is a central regulator of protein synthesis, cell growth, and proliferation. nih.gov Its activation by the PI3K/Akt pathway leads to the phosphorylation of key substrates, including the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1) and ribosomal protein S6 kinase 1 (S6K1). nih.gov Phosphorylation of 4E-BP1 releases it from eukaryotic initiation factor 4E (eIF4E), promoting cap-dependent mRNA translation. nih.gov Phosphorylation of S6K1, in turn, leads to the phosphorylation of ribosomal protein S6, a component of the 40S ribosomal subunit, further enhancing protein synthesis. frontiersin.orgfrontiersin.org

Inhibition of mutant PI3Kα by selective inhibitors disrupts this cascade, preventing the activation of Akt and subsequently inhibiting the activity of mTORC1. cancer.govnih.gov This inhibition of mTORC1 signaling results in decreased phosphorylation of S6K1 and ribosomal protein S6, thereby suppressing protein translation and ultimately inhibiting cell growth and proliferation. frontiersin.orgfrontiersin.org Studies have shown that inhibition of PI3K or mTOR leads to decreased phosphorylated S6 levels. frontiersin.org

Influence on Cell Cycle Regulatory Proteins (e.g., pRB, p21, p27)

The PI3K/Akt pathway plays a crucial role in regulating cell cycle progression. researchgate.netnih.govresearchgate.net Aberrant activation of this pathway can promote uncontrolled cell division, a hallmark of cancer. Akt influences the cell cycle by modulating the activity and expression of key cell cycle regulatory proteins, including cyclin-dependent kinase (CDK) inhibitors such as p21 and p27, and the retinoblastoma protein (pRB). researchgate.netnih.govnih.gov

Akt can promote cell cycle progression by negatively regulating CDK inhibitors like p21 and p27. researchgate.netnih.govnih.gov Phosphorylation of p21 and p27 by Akt can lead to their cytoplasmic localization and subsequent degradation, preventing them from inhibiting nuclear cyclin-CDK complexes that drive cell cycle transitions. nih.govnih.gov For instance, the PI3K/Akt pathway can promote the G1/S phase transition by upregulating Cyclin D and inhibiting the expression of p27. researchgate.net

Inhibiting mutant PI3Kα with selective compounds can counteract these effects. By reducing Akt activity, these inhibitors can lead to increased levels and/or nuclear localization of CDK inhibitors such as p21 and p27, thereby promoting cell cycle arrest and inhibiting the proliferation of tumor cells. biorxiv.orgnih.gov The balance between the activity of CDKs and the levels of CDK inhibitors like p21 and p27 is critical for controlled cell cycle progression, and dysregulation of this balance contributes to tumor growth. nih.gov

Isoform Selectivity Profile of PI3Kα-IN-5 (Representative Mutant-Selective PI3Kα Inhibitor)

A key characteristic of compounds like mutant-selective PI3Kα inhibitors is their ability to discriminate between different isoforms of Class I PI3K and, importantly, between mutated and wild-type forms of PI3Kα. Class I PI3Ks consist of four isoforms: PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ. sci-hub.seresearchgate.netgoogle.comnih.gov While PI3Kα and PI3Kβ are widely expressed, PI3Kγ and PI3Kδ are predominantly found in hematopoietic cells. sci-hub.senih.govvaluebasedcancer.com Each isoform has distinct physiological roles, making isoform selectivity an important consideration in drug design to minimize off-target effects. researchgate.netnih.gov

Discrimination Against Other Class I PI3K Isoforms (PI3Kβ, PI3Kγ, PI3Kδ)

Mutant-selective PI3Kα inhibitors are designed to show preferential activity against PI3Kα compared to the other Class I isoforms (PI3Kβ, PI3Kγ, and PI3Kδ). While some PI3Kα inhibitors may show some degree of inhibition against other isoforms, particularly at higher concentrations, mutant-selective inhibitors aim for a significant margin of selectivity. For example, studies on related PI3Kα inhibitors have shown varying degrees of selectivity against PI3Kβ, PI3Kγ, and PI3Kδ. aacrjournals.org Mutant-selective inhibitors like RLY-2608 have been described as exhibiting selectivity for mutant PI3Kα over other isoforms. precisionmedicineonline.com

Table 1: Representative Selectivity Data for STX-478 (Mutant-Selective PI3Kα Inhibitor) nih.gov

| Target | IC50 (nmol/L) |

| PI3Kα (H1047R) | 9.4 |

| PI3Kα (Wild-Type) | 131 |

| Selectivity Fold | 14x |

Table 2: Representative Selectivity Data for NVP-BYL719 (Alpelisib, PI3Kα Inhibitor) aacrjournals.org

| Target | IC50 (nmol/L) |

| PI3Kα (Wild-Type) | 4.6 |

| PI3Kδ | 290 |

| PI3Kγ | 250 |

| PI3Kβ | 1156 |

| PI3Kα (H1047R) | ~4 |

| PI3Kα (E545K) | ~4 |

These tables illustrate the varying selectivity profiles observed among PI3Kα inhibitors, highlighting the goal of achieving high selectivity for the target isoform while minimizing activity against others.

Selective Targeting of Mutant vs. Wild-Type PI3Kα

A defining feature of mutant-selective PI3Kα inhibitors is their preferential targeting of mutated forms of the enzyme over the wild-type form. Mutations in PIK3CA are common in many cancers, with hotspot mutations frequently occurring in specific regions like the kinase and helical domains. nih.govnih.govcancernetwork.com Unlike earlier generation PI3Kα inhibitors that showed similar potency against both mutant and wild-type PI3Kα (e.g., Alpelisib) aacrjournals.orgnih.gov, mutant-selective inhibitors are designed to bind more effectively to the mutated protein. cancer.govnih.govnih.govcancernetwork.com

For example, STX-478 has been shown to preferentially bind to the mutated kinase and helical domains of PI3Kα. nih.govcancernetwork.com This selective binding is reflected in biochemical assays where mutant-selective inhibitors demonstrate significantly lower half-maximal inhibitory concentration (IC50) values for mutant PI3Kα compared to wild-type PI3Kα. nih.gov This preferential activity against mutant PI3Kα is hypothesized to be crucial for improving the therapeutic index by maintaining efficacy against cancer cells driven by mutant PI3Kα signaling while potentially reducing toxicities associated with inhibiting wild-type PI3Kα, which plays essential roles in normal cellular functions. cancer.govnih.govnih.govcancernetwork.com

Preclinical Efficacy and Cellular Impact of Pi3kα in 5

In Vitro Anti-Proliferative and Apoptotic Effects in Cell Line Models

In vitro studies using a variety of cancer cell lines have been instrumental in characterizing the direct effects of PI3Kα-IN-5 on cell growth and survival.

Inhibition of Cell Proliferation and Viability

PI3K alpha inhibitors have demonstrated a notable capacity to inhibit cell proliferation and reduce viability across a spectrum of cancer cell lines. Studies involving BYL719 (Alpelisib), a selective inhibitor of PI3K p110α, revealed dose-dependent decreases in the proliferation of head and neck cancer cell lines. guidetopharmacology.org Differential sensitivity was observed, with PIK3CA-mutant cell lines exhibiting greater susceptibility to BYL719 compared to their wild-type counterparts. guidetopharmacology.org For instance, IC50 values for BYL719 in the PIK3CA-mutant cell lines SNU-1076 and Detroit562 were 6.82 μM and 1.10 μM, respectively, which were lower than those generally observed in PIK3CA wild-type cell lines. guidetopharmacology.org Another PI3K alpha inhibitor, F0608-0019, showed an IC50 of 12.14 µM in HCT116 colorectal cancer cell proliferation assays. newdrugapprovals.org ZDQ-0620, characterized as a novel PI3K inhibitor with potent activity against PI3Kα (IC50 0.5 nM), effectively inhibited the proliferation of colorectal carcinoma cells. nih.gov Pan-PI3K inhibitors, such as ZSTK474, have also shown efficacy in blocking proliferation in non-small cell lung cancer cell lines at nanomolar concentrations. researchgate.net The antiproliferative effects of PI3K inhibitors can be enhanced when used in combination with other therapeutic agents. jinpanlab.comnih.gov

| Cell Line | PIK3CA Status | Compound Tested | IC50 (µM) | Reference |

| SNU-1076 | Mutant | BYL719 | 6.82 | guidetopharmacology.org |

| Detroit562 | Mutant | BYL719 | 1.10 | guidetopharmacology.org |

| SNU-1066 | Wild-Type | BYL719 | 1.13 | guidetopharmacology.org |

| SNU-1041 | Wild-Type | BYL719 | 20.65 | guidetopharmacology.org |

| FaDu | Wild-Type | BYL719 | 19.67 | guidetopharmacology.org |

| SCC25 | Wild-Type | BYL719 | 49.30 | guidetopharmacology.org |

| HCT116 | KRAS/PIK3CA Mutant | F0608-0019 | 12.14 | newdrugapprovals.org |

| Compound | PI3Kα Kinase IC50 (nM) | Cellular Effect (HCT116) | Reference |

| ZDQ-0620 | 0.5 | Inhibits proliferation, induces apoptosis and G0/G1 arrest | nih.gov |

| F0608-0019 | 0.47 | Inhibits proliferation, induces apoptosis and G2-M arrest | newdrugapprovals.org |

Induction of Apoptosis and Cell Cycle Arrest

Beyond inhibiting proliferation, PI3K alpha inhibitors have been shown to induce programmed cell death (apoptosis) and arrest the cell cycle. Treatment with BYL719 resulted in dose-dependent induction of apoptosis and G0/G1 cell cycle arrest in head and neck cancer cell lines. guidetopharmacology.org Studies with F0608-0019 in HCT116 cells demonstrated significant changes in the cell cycle profile, including a decrease in the G1 population and a notable increase in the G2-M population, indicative of G2/M phase arrest, alongside the induction of apoptosis. newdrugapprovals.org F0608-0019 was reported to trigger substantial early (28.9%) and late-stage (37.4%) apoptosis. newdrugapprovals.org Silencing of PIK3CA in colorectal cancer cells with co-occurring KRAS and PIK3CA mutations led to apoptosis, evidenced by increased caspase 3/7 activity. harvard.edu In contrast, in KRAS-mutant cells, PI3K p110α inhibition primarily resulted in G2/M cell cycle arrest and a reduction in the G1 phase. harvard.edu ZDQ-0620 was found to induce apoptosis through G0/G1 cell cycle arrest and activation of the mitochondrial pathway in colorectal carcinoma cells. nih.gov PI3K inhibitors contribute to the restoration of proper cell cycle control and the promotion of apoptosis in breast cancer cells. wikipedia.org In small cell lung cancer cells harboring PIK3CA mutations, the selective PI3K inhibitor PF-4989216 induced apoptosis and reduced cell viability. wikipedia.org HS-173, another PI3K inhibitor, induced G2/M arrest and apoptosis in breast cancer cells. nih.gov

Assessment in PIK3CA-Mutant vs. Wild-Type Cell Lines

A key aspect of the preclinical evaluation of PI3K alpha inhibitors involves assessing their efficacy in cell lines with different PIK3CA mutational statuses. These studies consistently indicate that cancer cell lines harboring PIK3CA mutations are generally more sensitive to PI3K alpha inhibitors compared to those with wild-type PIK3CA. guidetopharmacology.orgguidetopharmacology.orgnih.govbioscience.co.uk As observed with BYL719, head and neck cancer cell lines with PIK3CA mutations displayed greater sensitivity and lower IC50 values than wild-type lines. guidetopharmacology.org A comprehensive analysis across a large panel of cell lines demonstrated that PIK3CA-mutant cell lines had a significantly higher response rate (64%, 22 out of 34) to NVP-BYL719 (Alpelisib) compared to PIK3CA wild-type cell lines (22%, 100 out of 440). guidetopharmacology.orgwikipedia.org While PIK3CA mutations are often linked to increased PI3K pathway activation, some research suggests that in breast cancer cell lines, the mutation may not always correlate with high levels of activated AKT and pS6, although PIK3CA mutant cell lines did show high activation levels in vitro. mrc.ac.uk Selective inhibition of PI3Kα has also been shown to enhance antiproliferative effects in GNAQ-mutant uveal melanoma cells. bioscience.co.uk

| PIK3CA Status (Cell Lines) | Response Rate to NVP-BYL719 | Reference |

| Mutant | 64% (22 out of 34) | guidetopharmacology.orgwikipedia.org |

| Wild-Type | 22% (100 out of 440) | guidetopharmacology.orgwikipedia.org |

Efficacy in In Vivo Preclinical Models

The in vitro findings have been further investigated in in vivo preclinical models, including xenograft studies, to evaluate the effects of PI3Kα-IN-5 on tumor growth and regression within a living system.

Xenograft Studies (Cell-Culture-Derived and Patient-Derived Xenografts)

Preclinical in vivo studies utilizing both cell-culture-derived and patient-derived xenograft models have been crucial in assessing the efficacy of PI3K alpha inhibitors. Administration of NVP-BYL719 in vivo resulted in significant dose-dependent antitumor efficacy in mice bearing PIK3CA-dependent tumor xenograft models. guidetopharmacology.orgwikipedia.org GDC-0077 (Inavolisib), a potent and selective PI3Kα inhibitor, demonstrated efficacy in the PIK3CA mutant KPL-4 breast cancer subcutaneous xenograft model. alfa-chemistry.com Studies with STX-478, another PI3Kα inhibitor, showed activity in patient-derived xenograft models of ER-positive breast cancer with PIK3CA mutations. The combination of the PI3Kα inhibitor BYL719 and the PKC inhibitor AEB071 was found to inhibit tumor growth in a GNAQ mutant xenograft model. bioscience.co.uk In a PTEN deficient prostate cancer model, the combined inhibition of PI3Kα and PI3Kβ led to enhanced tumor growth inhibition. citeab.com The in vivo efficacy of GDC-0077 in PIK3CA-mutant human breast cancer xenograft models was also improved when combined with standard-of-care therapies such as anti-estrogens or CDK4/6 inhibitors. nih.gov A selective PI3K inhibitor, PF-4989216, demonstrated inhibition of xenograft tumor growth in small cell lung cancer models harboring a PIK3CA mutation. wikipedia.org

Analysis of Pharmacodynamic Biomarkers in Tumor Tissues

Analysis of pharmacodynamic (PD) biomarkers in tumor tissues is crucial for confirming target engagement and understanding the biological effects of PI3Kα-IN-5. These biomarkers provide insights into how the compound modulates the PI3K pathway and its downstream effectors within the tumor microenvironment. Studies evaluating PI3Kα inhibition have assessed changes in key signaling molecules.

One important aspect of PD analysis involves examining the phosphorylation status of proteins downstream of PI3Kα, such as Akt and S6. Reduced phosphorylation of Akt (pAKT) and S6 (pS6) in tumor tissue following treatment with a PI3Kα inhibitor indicates successful pathway inhibition. aacrjournals.orgucl.ac.uk While assessing pAKT in surrogate tissues like platelet-rich plasma has been explored, evaluating these markers directly in tumor biopsies offers a more accurate reflection of the drug's effect at the site of disease. ucl.ac.ukaacrjournals.orgnih.gov

Beyond direct signaling nodes, PD studies have also investigated the impact of PI3Kα inhibition on lipid second messengers. For instance, studies have shown that PI3Kα inhibition can alter the quantity and species composition of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key lipid product of PI3K activity. researchgate.net A selective decrease in specific PIP3 species, such as C36:2 PI-3,4,5-P3, has been observed. researchgate.net

Furthermore, the effect of PI3Kα-IN-5 on the tumor immune microenvironment can be assessed through PD biomarkers. Studies have indicated that PI3Kα inactivation can prevent the accumulation of pro-tumoral macrophages, such as CD206-positive macrophages, in the tumor-adjacent tissue. researchgate.net This suggests a role for PI3Kα inhibition in modulating the immune landscape within tumors.

Preclinical studies have utilized techniques such as immunohistochemistry to evaluate changes in PI3K signaling markers and tumor-infiltrating lymphocytes in paired tumor biopsies. ucl.ac.uk The correlation between estimated plasma exposure of the inhibitor and these pharmacodynamic markers is also assessed to understand the relationship between drug levels and biological effect. ucl.ac.uk

Disease-Specific Preclinical Research Applications

Preclinical research has explored the potential of PI3Kα-IN-5 in various cancer types where the PI3K pathway is frequently implicated. These studies utilize a range of models, including cancer cell lines, patient-derived xenografts (PDXs), and genetically engineered mouse models, to evaluate the efficacy and mechanisms of action of PI3Kα inhibition in a disease-specific context.

Breast Cancer Models

Breast cancer is a malignancy where the PI3K pathway is frequently altered, particularly through mutations in PIK3CA. mdpi.comaacrjournals.org Preclinical studies using breast cancer models have provided strong evidence for the potential of PI3Kα-IN-5. PI3Kα inhibition has been shown to be effective in preventing tumor cell growth, especially in models harboring PIK3CA mutations. mdpi.comfrontiersin.org Studies using various breast cancer cell lines and xenograft models, including those with common hotspot PIK3CA mutations like H1047R and E545K, have demonstrated the ability of PI3Kα-IN-5 to inhibit proliferation and interfere with downstream signaling. mdpi.comaacrjournals.org

Research in hormone receptor (HR)-positive, HER2-negative breast cancer models with PIK3CA mutations has shown that PI3Kα-IN-5 can induce tumor growth inhibition. aacrjournals.orgprecisionmedicineonline.com Combinations of PI3Kα inhibition with standard-of-care therapies, such as fulvestrant (B1683766) and CDK4/6 inhibitors, have demonstrated synergistic anti-tumor effects and robust tumor regression in preclinical HR-positive breast cancer models. mdpi.comaacrjournals.orgprecisionmedicineonline.com

Studies have also investigated the role of PI3Kα inhibition in triple-negative breast cancer (TNBC) models. While PIK3CA mutations are less frequent in TNBC compared to HR-positive breast cancer, preclinical evidence suggests potential efficacy, particularly in combination strategies. mdpi.comfrontiersin.org For instance, blocking both PI3Kα and CDK4/6 has shown synergistic effects in some TNBC models. mdpi.com Furthermore, preclinical studies are exploring combinations of PI3Kα inhibitors with immunotherapy in breast cancer models, including TNBC. frontiersin.org

Beyond established tumors, preclinical models mimicking the progression from breast precancerous lesions have shown that short-term treatment with a PI3Kα inhibitor can slow lesion expansion and prevent cancer formation. nih.gov This suggests a potential role for PI3Kα-IN-5 in breast cancer prevention strategies for high-risk individuals.

Colorectal Cancer Models

The PI3K/Akt/mTOR pathway is frequently dysregulated in colorectal cancer (CRC), with PIK3CA mutations occurring in a significant subset of patients. mdpi.comnih.gov Preclinical studies have investigated the efficacy of PI3Kα-IN-5 in CRC models. Studies using PIK3CA-mutant colorectal cancer cell lines have shown that PI3Kα inhibition can lead to decreased cell growth and increased apoptosis. mdpi.com Inhibition of PI3Kα has also been shown to decrease phosphorylated AKT expression in these cells. mdpi.com

In vivo preclinical models of CRC, including mouse models with constitutively active Pik3ca, have demonstrated that PI3Kα-IN-5 can reduce migration and invasion, and inhibit the formation of liver metastases. frontiersin.org This highlights the role of PI3Kα activity in driving metastatic progression in CRC.

Combination strategies involving PI3K pathway inhibition have also been explored in CRC preclinical models. Studies have investigated the efficacy of dual blockade, such as combining MEK inhibitors with PI3K/mTORC1/2 inhibitors, in CRC models harboring concomitant activation of the ERK and PI3K pathways. aacrjournals.org These studies suggest that the efficacy of such combinations can be influenced by the TP53 mutation status. aacrjournals.org

Pancreatic Cancer Models

Pancreatic ductal adenocarcinoma (PDAC) is a highly lethal cancer with frequent activation of the PI3K pathway, often driven by KRAS mutations. researchgate.netbiorxiv.org While PIK3CA mutations are less common in PDAC compared to other cancers, preclinical research indicates that PI3Kα activity plays a crucial role in disease progression and metastasis. mdpi.comresearchgate.net

Preclinical models of pancreatic cancer have been used to validate PI3Kα as a target for delaying tumor evolution. researchgate.netbiorxiv.org Studies using models mimicking micrometastatic disease have shown that inhibition of PI3Kα can delay the evolution of both primary tumors and micrometastases towards a macro-metastatic stage. researchgate.netbiorxiv.org This suggests that PI3Kα activity drives the progression from micrometastatic to macro-metastatic disease in PDAC. researchgate.net

Cellular studies have indicated that PI3Kα is a major positive regulator of pancreatic cancer cell escape from the primary tumor, potentially through mechanisms involving actin cytoskeleton remodeling. researchgate.net Furthermore, tumor-cell intrinsic PI3Kα activity has been shown to increase pro-tumoral characteristics in peritumoral immune cells, which could facilitate metastatic evolution. researchgate.netbiorxiv.org Inhibition of PI3Kα has been observed to prevent the accumulation of these pro-tumoral macrophages. researchgate.net

Pharmacological inhibition of PI3Kα has been demonstrated to prevent the rapid progression of PDAC in preclinical models. researchgate.net These findings suggest that targeting PI3Kα could be a viable strategy for delaying metastatic evolution in pancreatic cancer, even in the absence of PIK3CA oncogenic mutations. mdpi.com

Glioblastoma Models

Glioblastoma (GBM) is an aggressive primary brain tumor where the PI3K/Akt/mTOR pathway is frequently activated, often due to events like PTEN loss. nih.govd-nb.infonih.gov Preclinical studies have explored the potential of PI3Kα-IN-5 in GBM models. While some early PI3K inhibitors faced challenges in preclinical development, newer generations have shown improved properties. nih.gov

Studies using GBM cell lines and xenograft models have demonstrated anti-tumor activity of PI3K pathway inhibitors. precisionmedicineonline.comnih.gov Preclinical data suggest that inhibiting PI3Kα can have anti-proliferative and pro-apoptotic effects in GBM models. nih.gov Combinations of PI3Kα inhibition with other therapies, such as temozolomide, have shown synergistic activity in PTEN-null GBM mouse xenografts. precisionmedicineonline.com

Research in PTEN-null GBM models suggests that these cells can rely on both PI3Kα and PI3Kβ isoforms for survival. onclive.com Preclinical studies have indicated that combining PI3Kα inhibitors with other PI3K/Akt pathway inhibitors can more effectively reduce Akt phosphorylation in these models compared to PI3Kα inhibition alone. onclive.com This highlights the complexity of signaling in GBM and the potential need for combination strategies targeting multiple nodes in the pathway.

Head and Neck Squamous Cell Carcinoma (HNSCC) Models

Head and Neck Squamous Cell Carcinoma (HNSCC) frequently harbors alterations in the PI3K pathway, with PIK3CA being the most commonly mutated oncogene. mdpi.comresearchgate.netaacrjournals.org Preclinical research has investigated the efficacy of PI3Kα-IN-5 in HNSCC models. Studies using HNSCC cell lines and patient-derived xenografts (PDXs) have shown that PI3Kα inhibition can suppress cell growth. e-century.us Cell lines with PIK3CA mutations have been found to be more sensitive to PI3Kα inhibitors. aacrjournals.orge-century.us

Preclinical models, including PDXs harboring activating PIK3CA mutations (both canonical and noncanonical), have demonstrated responsiveness to PI3Kα inhibition, resulting in anti-tumor activity. aacrjournals.orgascopubs.org This supports the potential of using PIK3CA mutation status as a predictive biomarker for sensitivity to PI3Kα-targeted therapies in HNSCC. aacrjournals.orgresearchgate.netascopubs.orgciteab.com

However, the efficacy of PI3Kα inhibition as a single agent in HNSCC can be limited by feedback reactivation of the pathway or activation of parallel pathways like RAS-MAPK. biorxiv.org This has led to the exploration of rational combination strategies in preclinical HNSCC models. Combinations of PI3Kα inhibitors with other agents, such as EGFR inhibitors or tipifarnib (B1682913) (a farnesyltransferase inhibitor), have shown synergistic effects and improved anti-tumor activity by overcoming resistance mechanisms and blocking feedback loops. citeab.combiorxiv.org

Preclinical studies have also investigated the impact of PI3Kα inhibition on cell cycle progression and apoptosis in HNSCC cell lines. e-century.us For instance, PI3Kα inhibition has been shown to induce apoptosis and G0/G1 cell cycle arrest in sensitive HNSCC cell lines. e-century.us

Other Preclinical Cancer Models (e.g., Ovarian, Lung, Prostate, Neuroblastoma)

Information specifically detailing the preclinical efficacy and cellular impact of the chemical compound PI3Kα-IN-5 in ovarian, lung, prostate, and neuroblastoma cancer models was not comprehensively available in the consulted sources. While the PI3K pathway is a well-established target in various cancers, and several PI3K inhibitors, including some selective for the alpha isoform, have been investigated in these cancer types, specific preclinical data for a compound identified explicitly as PI3Kα-IN-5 in these particular cancer models were not found.

General information regarding PI3Kα-IN-5 indicates it is a potent dual inhibitor of PI3Kα and mTOR, with reported IC50 values of 0.7 nM for PI3Kα and 3.3 nM for mTOR nih.gov. It has a molecular weight of 601.66 g/mol and a chemical formula of C₃₀H₃₅N₉O₅. Its mechanism involves binding to the ATP-binding cleft of PI3Kα and allosterically inhibiting mTOR, leading to suppression of downstream signaling pathways like AKT and S6K1. While its potential use in colorectal cancer research has been mentioned nih.gov, specific data tables and detailed research findings for its effects in preclinical models of ovarian, lung, prostate, and neuroblastoma cancers were not present in the search results.

Strategies for Overcoming Pi3kα in 5 Resistance in Preclinical Settings

Preclinical Combination Therapeutic Approaches with PI3Kα-IN-5

Synergy with MEK/MAPK Pathway Inhibitors

The MEK/MAPK pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival. Crosstalk between the PI3K and MAPK pathways can lead to compensatory activation of one pathway upon inhibition of the other, contributing to resistance. Preclinical studies have demonstrated that combined inhibition of the PI3K and MEK pathways can exert synergistic anti-tumor effects. For instance, dual inhibition using a dual PI3K/mTOR inhibitor and a MEK inhibitor showed in vivo efficacy in a mouse model of ovarian cancer. Synergistic cytotoxic effects have also been observed in high-grade serous ovarian cancer cells treated with a combination of a dual PI3K/mTOR inhibitor and an ERK inhibitor. While specific data for PI3Ka-IN-5 is limited, these findings suggest that combining this compound with MEK/MAPK pathway inhibitors like PD-0325901 (PubChem CID: 9826528) could be a promising strategy to overcome resistance by simultaneously blocking interconnected survival signals.

Combination with CDK4/6 Inhibitors

Cyclin-dependent kinases 4 and 6 (CDK4/6) play a critical role in regulating cell cycle progression. The PI3K/AKT/mTOR pathway can influence cell cycle regulators, and activation of this pathway has been implicated in resistance to CDK4/6 inhibitors. Preclinical studies have shown that combining PI3K inhibitors with CDK4/6 inhibitors such as palbociclib (B1678290) (PubChem CID: 5330286), ribociclib (B560063) (PubChem CID: 44631912), and abemaciclib (B560072) (PubChem CID: 46220502) can overcome intrinsic and acquired resistance to either agent alone, particularly in hormone receptor-positive breast cancer models. This combination can lead to enhanced cell cycle arrest and apoptosis. The rationale for this combination lies in the reciprocal regulation and convergence of the PI3K and cell cycle pathways on cell proliferation.

Co-targeting with HER2-Targeted Therapies (e.g., Trastuzumab, Lapatinib)

In HER2-positive cancers, activation of the PI3K pathway, often through PIK3CA mutations, is a known mechanism of resistance to HER2-targeted therapies like trastuzumab and lapatinib. Preclinical models have demonstrated that combining PI3K inhibitors with HER2-targeted agents can restore sensitivity and overcome resistance in HER2-positive breast cancer cells and tumors with PIK3CA mutations. This co-targeting approach addresses the parallel signaling pathways driving tumor growth and survival in these contexts.

Combination with Endocrine Therapies (e.g., Fulvestrant)

The PI3K pathway interacts significantly with estrogen receptor (ER) signaling in hormone receptor-positive breast cancer, contributing to endocrine resistance. Preclinical and clinical studies have provided a strong rationale for combining PI3Kα inhibitors with endocrine therapies such as fulvestrant (B1683766) (PubChem CID: 104741) to overcome or delay the development of resistance to endocrine treatment. This combination aims to simultaneously inhibit both the ER and PI3K pathways, which are key drivers of tumor growth in this subtype.

Enhancement of Chemotherapy Efficacy (e.g., Doxorubicin (B1662922), Cisplatin)

Activation of the PI3K/AKT pathway can contribute to chemoresistance by influencing various cellular processes, including drug efflux and apoptosis evasion. Preclinical studies have indicated that inhibiting the PI3K pathway can enhance the efficacy of conventional chemotherapeutic agents like doxorubicin (PubChem CID: 31703) and cisplatin (B142131) (PubChem CID: 5460033). This suggests that combining this compound with chemotherapy could potentially sensitize resistant cancer cells and improve treatment outcomes.

Potentiation of Radiotherapy

The PI3K/AKT pathway is involved in cellular responses to DNA damage and can promote cell survival after radiation exposure, contributing to radioresistance. Preclinical evidence suggests that inhibiting the PI3K pathway can enhance the effectiveness of radiotherapy by impairing DNA repair mechanisms and promoting radiation-induced cell death. rcsb.orgwikipedia.org While specific data for this compound and radiotherapy is not detailed in the provided snippets, the known role of PI3K in radioresistance suggests that combining this compound with radiotherapy could be a potential strategy to explore in preclinical models.

Modulation of Immune Checkpoint Blockade Therapy

The PI3K pathway can influence the tumor microenvironment and modulate immune responses, potentially contributing to resistance to immune checkpoint blockade (ICB) therapy. Preclinical studies have explored the potential of combining PI3K inhibitors with ICB to enhance anti-tumor immunity and overcome resistance. Activation of PI3K signaling in tumor cells can create an immunosuppressive microenvironment characterized by increased inhibitory myeloid cells and reduced CD8+ T cell infiltration, which can impair response to ICB. Inhibition of PI3K has been shown to potentially resensitize tumors to ICB in preclinical models.

Dual PI3K/mTOR Inhibition Strategies

The PI3K/Akt/mTOR pathway is a critical signaling cascade frequently dysregulated in various cancers, promoting cell growth, proliferation, survival, and contributing to drug resistance. Inhibition of PI3K alone can sometimes lead to the activation of downstream components, particularly mTOR, through feedback loops, thereby limiting the efficacy of single-agent PI3K inhibitors. wikipedia.orgidrblab.net Dual inhibition of both PI3K and mTOR has emerged as a promising strategy to overcome this compensatory activation and enhance anti-tumor effects in preclinical settings. wikipedia.orgharvard.edu

Preclinical studies have demonstrated that dual PI3K/mTOR inhibitors or combinations of PI3K and mTOR inhibitors can be more effective than inhibiting either target alone. For instance, in colorectal cancer models with mutations in Apc and PIK3CA, dual PI3K/mTOR inhibition with compounds like BEZ235 (dactolisib) and LY3023414 induced a significant treatment response by decreasing cellular proliferation and increasing differentiation, whereas selective PI3K alpha inhibitors showed limited effect. This suggests that in certain genetic contexts, simultaneous blockade of both PI3K and mTOR is necessary to effectively suppress tumor growth and overcome resistance.

Dual PI3K/mTOR inhibitors target multiple nodes within the pathway, potentially overcoming resistance mechanisms that rely on the reactivation of downstream signaling following single-agent PI3K inhibition. harvard.edu This approach has shown potent activity in various cancer models by combining multiple therapeutic effects in a single molecule. wikipedia.org

Targeting Specific Resistance Mechanisms (e.g., PIM/PI3K inhibition, JAK2 inhibition)

Beyond the general strategy of dual PI3K/mTOR inhibition, targeting specific kinases that are activated as compensatory mechanisms can also circumvent resistance to PI3K alpha inhibitors. PIM kinases and JAK2 are examples of kinases that have been implicated in mediating resistance to PI3K pathway inhibition.

Overexpression of Proviral Insertion site in Murine leukemia virus (PIM) kinases, particularly PIM1 and PIM3, has been identified as a mechanism of resistance to PI3K inhibitors, including the PI3K alpha inhibitor BYL719 (alpelisib), in breast cancer cells. citeab.comguidetopharmacology.orgguidetopharmacology.org PIM kinases can maintain downstream PI3K effector activation in an AKT-independent manner, allowing cancer cells to survive despite PI3K inhibition. citeab.comguidetopharmacology.orgguidetopharmacology.org Concurrent pharmacological inhibition of both PIM and PI3K has been shown to overcome this resistance mechanism in preclinical models. citeab.comguidetopharmacology.orgguidetopharmacology.org For example, IBL-302 (formerly AUM302), a triple inhibitor of PIM, PI3K, and mTOR, demonstrated greater efficacy than single PI3K inhibition in neuroblastoma models. researchgate.netinflectionbio.com This highlights the potential of targeting PIM kinases in combination with PI3K inhibition to restore sensitivity.

Another pathway implicated in resistance to PI3K/mTOR blockade is the JAK2/STAT5 pathway. Preclinical studies, particularly in metastatic breast cancer, have revealed a JAK2/STAT5-evoked positive feedback loop that can dampen the efficacy of PI3K/mTOR inhibition. isfcppharmaspire.comakrivisbio.com Inhibition of PI3K/mTOR was found to increase the activation of JAK2/STAT5. isfcppharmaspire.comakrivisbio.com Genetic or pharmacological inhibition of JAK2 abrogated this feedback loop, and combined inhibition of PI3K/mTOR and JAK2 synergistically reduced cancer cell growth and enhanced anti-tumor effects in preclinical models. isfcppharmaspire.comakrivisbio.com While the direct link to PI3K alpha inhibitors like "this compound" requires further investigation, these findings suggest that targeting JAK2 may be a viable strategy to overcome resistance to upstream PI3K pathway inhibition in certain contexts. cpu-bioinfor.org

These preclinical findings underscore the complex nature of resistance to PI3K alpha inhibitors and highlight the potential of rational combination therapies targeting parallel or compensatory signaling pathways to improve therapeutic outcomes.

Structural Insights and Structure Activity Relationship Sar of Pi3kα in 5

Design Principles for PI3Kα Inhibitors

The development of effective PI3Kα inhibitors relies on a deep understanding of the enzyme's structure and function. Inhibitor design principles aim to achieve high potency against the target isoform while minimizing off-target effects on other PI3K isoforms and related kinases.

Rational Drug Design Approaches

Rational drug design is a key methodology employed in the discovery and optimization of PI3Kα inhibitors. This approach leverages structural information about the target protein and computational tools to design molecules with predicted binding affinities and desired pharmacological properties. Techniques such as virtual screening, molecular docking, and 3D-QSAR are integral to this process. accscience.comresearchgate.net Rational drug design has been successfully applied to identify novel and potent inhibitors by exploring interactions within the PI3Kα active site and surrounding regions. accscience.comresearchgate.net For instance, studies have utilized molecular docking and 3D-QSAR to design PI3Kα inhibitors, suggesting that hybrid compounds incorporating specific heterocyclic moieties can exhibit enhanced biological activity. accscience.comresearchgate.net Structure-based drug design, informed by molecular docking, has also been used to discover novel series of selective PI3Kα inhibitors. nih.gov

Exploration of Chemical Scaffolds

Various chemical scaffolds have been explored to develop PI3Kα inhibitors, with structure-activity relationship (SAR) studies guiding the modification and optimization of these core structures. Prominent scaffolds include S-triazine, furo[2,3-d]pyrimidine (B11772683), and 2-amino thiazole (B1198619) derivatives.

S-triazine: The triazine ring system is a privileged scaffold in drug discovery due to its stability and reactivity profile. researchgate.net Substituted 1,3,5-triazine (B166579) derivatives have been synthesized and evaluated as potential PI3Kα inhibitors, sometimes demonstrating dual inhibitory activity against PI3Kα and mTOR. researchgate.net SAR studies on s-triazine derivatives have explored the impact of different substituents on anticancer activity, identifying specific substitution patterns, such as the presence of a morpholino group, that enhance potency. researchgate.net

Furo[2,3-d]pyrimidine: Furo[2,3-d]pyrimidine based compounds have been designed and synthesized as potential PI3Kα inhibitors. nih.gov SAR studies on these compounds have investigated the effect of different linkers, such as amide, urea (B33335), and ether, attached to a piperazinyl furo[2,3-d]pyrimidine core, on inhibitory activity. nih.gov Compounds bearing a urea linker or aryloxyacetyl moieties have shown moderate PI3Kα inhibition. nih.gov

2-amino thiazole: The 2-aminothiazole (B372263) scaffold is another important structural unit in medicinal chemistry with reported antitumor activity. mdpi.com SAR studies starting from 2-aminothiazole-acetamide analogues have led to the identification of selective PI3Kα inhibitors. researchgate.net The selectivity of some 2-aminothiazole series has been attributed to specific interactions, such as those involving a proline amide moiety targeting the non-conserved glutamine 859 residue at the entrance to the ATP pocket of PI3Kα. researchgate.net

Crystallographic and Cryo-Electron Microscopy Studies of PI3Kα-IN-5 Binding

Structural studies, including X-ray crystallography and cryo-electron microscopy (cryo-EM), provide invaluable insights into the binding modes of inhibitors to PI3Kα. These techniques reveal the precise interactions between the inhibitor molecule and the enzyme's binding site, which is crucial for understanding potency and selectivity and for guiding further inhibitor design.

While specific crystallographic or cryo-EM studies explicitly naming "PI3Kα-IN-5" were not extensively found, structural data on PI3Kα complexed with various inhibitors are available and inform the understanding of binding interactions. For instance, crystal structures of PI3Kα complexed with inhibitors like PI103 have been determined, revealing that inhibitors typically bind to the ATP-binding site located in a cleft between the N- and C-terminal lobes of the kinase catalytic domain. acs.orgportlandpress.com These structures highlight key residues involved in inhibitor binding through hydrogen bonds and other interactions. acs.org Recent studies have also reported co-crystal structures of PI3Kα mutants, such as PI3Kα H1047R, with inhibitors binding to cryptic pockets, including one in the C-terminus of the kinase domain. rcsb.org One such structure (PDB ID: 8V8I) involves PI3Kα H1047R co-crystallized with an inhibitor referred to as "compound 5", which binds in a cryptic pocket. rcsb.org This indicates that inhibitors like PI3Kα-IN-5 might exploit similar alternative binding sites, particularly in mutant forms of the enzyme.

Computational Modeling and Simulation

Computational methods are extensively used to complement experimental structural studies and predict the binding behavior of PI3Kα inhibitors. Techniques such as molecular docking, molecular dynamics (MD) simulations, and induced fit docking (IFD) provide dynamic and energetic perspectives on inhibitor-protein interactions.

Molecular docking is employed to predict the preferred binding poses and affinities of ligands within the PI3Kα binding site. accscience.comresearchgate.netmdpi.com This technique helps in screening large libraries of compounds and identifying potential hits. bohrium.combohrium.com Molecular dynamics simulations offer a more dynamic view by simulating the movements of the protein and ligand over time, providing insights into the stability of the complex and conformational changes upon binding. mdpi.combohrium.combohrium.com Induced fit docking is particularly useful when the protein's binding site is flexible and undergoes conformational changes upon ligand binding, allowing for more accurate predictions of binding poses and interactions. bohrium.combohrium.comnih.gov These computational approaches have been used to analyze the interactions of potential PI3Kα inhibitors, assess their binding affinities, and understand the impact of mutations on inhibitor binding. mdpi.combohrium.combohrium.com For example, IFD studies against PI3Kα have demonstrated how inhibitor scaffolds can accommodate kinase domains and form hydrogen bonds with significant binding residues. nih.gov

Elucidation of Specific Interactions Governing Selectivity and Potency

The selectivity and potency of PI3Kα inhibitors are governed by specific interactions between the inhibitor molecule and key amino acid residues within the binding site. These interactions can include hydrogen bonds, hydrophobic interactions, ionic interactions, and van der Waals forces.

For ATP-competitive inhibitors, the hinge region of the PI3Kα kinase domain is a crucial binding site, with additional interactions in the affinity pocket contributing to improved potency and selectivity. oncotarget.com Specific residues in the affinity pocket and around the P-loop are known to be involved in interactions with inhibitors. researchgate.net For instance, interactions with the catalytic Lys residue and hydrogen bond interactions with donors and acceptors in the affinity pocket are important for binding. researchgate.net The non-conserved glutamine 859 residue at the entrance to the ATP pocket of PI3Kα has been identified as a key determinant for the selectivity of certain inhibitor series, such as some 2-aminothiazole derivatives. researchgate.net Another residue highlighted for its crucial role in PI3Kα inhibitory potency and selectivity, particularly through hydrogen bond interactions, is Valine 851, located in the catalytic binding site. nih.gov Understanding these specific interactions is vital for designing inhibitors with improved isoform selectivity and reduced off-target effects. nih.gov

Development of Mutant-Selective Allosteric Inhibitors to Overcome Resistance

Acquired resistance to orthosteric PI3Kα inhibitors, which bind to the ATP catalytic site, can arise through various mechanisms, including the development of secondary PIK3CA mutations that alter the inhibitor binding pocket. nih.govascopost.comnih.gov To overcome this challenge, the development of mutant-selective allosteric inhibitors has become an important strategy.

Allosteric inhibitors bind to a site on the enzyme distinct from the active site, inducing conformational changes that affect the enzyme's activity. researchgate.net Mutant-selective allosteric inhibitors are designed to preferentially bind to and inhibit mutated forms of PI3Kα while sparing the wild-type enzyme. This approach can potentially overcome resistance mediated by mutations in the orthosteric binding site. nih.govascopost.comnih.goveurekalert.org Novel allosteric PI3K inhibitors have shown promise in preclinical studies, demonstrating the ability to overcome resistance driven by acquired PIK3CA alterations, including those within the catalytic pocket. nih.govnih.govaacrjournals.org For example, RLY-2608, a PI3Kα isoform-selective and pan-mutant-selective inhibitor, binds to an allosteric pocket on PI3Kα and has been shown to overcome resistance mediated by secondary PI3Kα mutations in the catalytic pocket. nih.govnih.govaacrjournals.org This highlights the potential of targeting allosteric sites to address resistance mechanisms that limit the effectiveness of orthosteric inhibitors. nih.govascopost.comeurekalert.org

Advanced Methodologies in Pi3kα in 5 Research

In Vitro Cell-Based Assays

In vitro studies are crucial for the initial characterization of compounds targeting PI3Kα, allowing for controlled environments to assess cellular responses. These assays help elucidate the direct impact of compounds on cell behavior and key signaling pathways.

Cell Proliferation and Viability Assays

Assessing the effect of PI3Kα inhibitors on cell proliferation and viability is a fundamental step in preclinical evaluation. Various methods are employed, including metabolic assays like MTT and MTS, which measure cellular metabolic activity as an indicator of viable cells. citeab.comguidetoimmunopharmacology.orgwikipedia.orgfishersci.ca Crystal violet staining and CyQuant assays quantify cell biomass or DNA content, providing a measure of cell number. guidetopharmacology.orgmedkoo.com ATP-based assays are also utilized to determine cell viability by quantifying intracellular ATP. medkoo.commedchemexpress.com

Research findings using these assays demonstrate that inhibition of PI3Kα can lead to a decrease in cell proliferation and viability in various cancer cell lines. For instance, studies with PI3Kα inhibitors like BYL719 have shown dose-dependent decreases in cell proliferation in head and neck cancer cell lines, with greater sensitivity observed in those harboring PIK3CA mutations. fishersci.ca Similarly, PIK-75, another PI3Kα inhibitor, exhibited strong anti-proliferative activity in neuroblastoma cell lines with IC50 values in the nanomolar range. guidetoimmunopharmacology.org

While specific data for PI3Ka-IN-5 is not available in the provided context, these methodologies are standard for evaluating such compounds. The table below illustrates typical data representation from cell viability assays with PI3K inhibitors:

| Cell Line (PIK3CA Status) | Inhibitor | Assay Type | IC50 (µM) | Reference |

| SNU-1076 (Mutant) | BYL719 | MTT | 6.82 | fishersci.ca |

| Detroit562 (Mutant) | BYL719 | MTT | 1.10 | fishersci.ca |

| SNU-1066 (Wild-type) | BYL719 | MTT | >100 | fishersci.ca |

| NGP (Neuroblastoma) | PIK-75 | MTS | 0.05-0.1 | guidetoimmunopharmacology.org |

Apoptosis and Cell Cycle Analysis

To understand the mechanisms behind reduced cell viability, researchers perform apoptosis and cell cycle analysis. Apoptosis, or programmed cell death, can be assessed through various markers, including the activation of caspases (like caspase-3 and caspase-7) and changes in the expression of Bcl-2 family proteins (such as Bcl-2 and Bcl-xL). guidetoimmunopharmacology.orguni.lu Assays like Annexin V staining and TUNEL assays are used in conjunction with flow cytometry to quantify apoptotic cells. uni.lunih.gov

Cell cycle analysis, typically performed using flow cytometry and DNA-binding dyes like propidium (B1200493) iodide, determines the distribution of cells in different phases of the cell cycle (G1, S, G2/M). uni.lu PI3K pathway inhibition is known to influence cell cycle progression, often leading to arrest at specific checkpoints. For example, inhibition of PI3Kα has been shown to induce G1 arrest and decrease the percentage of cells in S phase in some contexts, while in others, a G2/M arrest has been observed. Changes in the expression of cell cycle regulatory proteins like cyclin D1 are often analyzed in these studies. guidetoimmunopharmacology.orguni.lu

Studies on PI3K inhibitors have demonstrated their ability to induce apoptosis and modulate the cell cycle. A combination of the PI3K inhibitor LY294002 and tamoxifen (B1202) significantly increased early and late apoptosis in breast cancer cells and induced cell cycle arrest by affecting proteins like pAKT and Cyclin D1. uni.lu

Kinase Activity Assays

Directly measuring the inhibitory effect of compounds on PI3Kα enzymatic activity is fundamental. Kinase activity assays are performed using purified recombinant PI3Kα enzyme and its lipid substrate, phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), often presented in liposomes with phosphatidylserine (B164497) (PS). These assays typically measure the production of the phosphorylated product, phosphatidylinositol 3,4,5-trisphosphate (PIP3), or the release of ADP as ATP is consumed. The ADP-Glo™ Kinase Assay is a common method that quantifies the ADP produced, providing a luminescent signal proportional to kinase activity.

These assays are used to determine the half-maximal inhibitory concentration (IC50) of a compound against PI3Kα. For example, studies have reported IC50 values for known PI3K inhibitors against recombinant PI3Kα.

A representative format for presenting kinase activity data is shown below:

| Compound | Target Enzyme | Substrate | Assay Type | IC50 (nM) | Reference |

| PI-103 | PI3Kα | PI(4,5)P2:PS | ADP-Glo™ | 2.7 | |

| 1938 | PI3Kα | Lipid (PI(4,5)P2 enriched) | ADP-Glo™ | ~60 µM |

Western Blotting for Phosphorylated Proteins and Signaling Biomarkers

Western blotting is a widely used technique to assess the protein levels and phosphorylation status of key components within the PI3K/AKT/mTOR signaling pathway and related downstream effectors. guidetoimmunopharmacology.orgmedchemexpress.com This method involves separating proteins by gel electrophoresis, transferring them to a membrane, and probing with specific antibodies that recognize total or phosphorylated forms of target proteins.

Researchers frequently analyze the phosphorylation status of Akt (at Ser473 and Thr308), a key downstream effector of PI3K, as a readout of PI3K pathway activation. medchemexpress.com Other commonly examined proteins include phosphorylated ribosomal protein S6 (p-RPS6 or pS6RP), phosphorylated GSK-3β (p-GSK-3β), and phosphorylated PRAS40 (pPRAS40), which are also downstream of PI3K/AKT/mTOR signaling. Western blotting is also used to evaluate the impact of PI3Kα inhibitors on apoptosis-related proteins like cleaved caspase-3, cleaved PARP, and survivin, as well as cell cycle regulators such as cyclin D1. guidetoimmunopharmacology.org

Changes in the levels of phosphorylated proteins upon treatment with PI3Kα inhibitors indicate the extent of pathway modulation. For instance, studies have shown that PI3Kα inhibitors can lead to a reduction in p-Akt levels.

The following table illustrates the types of proteins analyzed by Western blotting in PI3K research:

| Pathway/Process | Protein Target(s) | Phosphorylation Site(s) (if applicable) | Reference |

| PI3K/AKT/mTOR | PI3K, p-PI3K | Tyr458/Tyr199 (p85/p55) | |

| Akt, p-Akt | Thr308, Ser473 | medchemexpress.com | |

| RPS6, p-RPS6 (pS6RP) | Multiple sites | ||

| GSK-3β, p-GSK-3β | Specific sites | ||

| PRAS40, pPRAS40 | Specific sites | ||

| Apoptosis | Bcl-2, Bcl-xL, cleaved caspase-3, cleaved PARP, survivin | Cleavage (for caspases/PARP) | guidetoimmunopharmacology.org |

| Cell Cycle | Cyclin D1 | N/A | guidetoimmunopharmacology.orguni.lu |

Gene Expression Profiling (e.g., siRNA knockdown screens)

Gene expression profiling techniques, including the use of small interfering RNA (siRNA) knockdown screens, are employed to investigate the transcriptional changes induced by PI3Kα inhibition and to identify genes that may influence sensitivity or resistance to such compounds. nih.gov siRNA knockdown allows for the targeted depletion of specific gene products to understand their role in the context of PI3Kα inhibition.

Studies have utilized siRNA to knock down PIK3CA (the gene encoding PI3Kα) to mimic the effect of inhibiting the protein and to confirm the involvement of PI3Kα in specific cellular processes like viability. nih.gov siRNA screens can also be used in a high-throughput manner to identify other genes whose altered expression or function affects the response to PI3Kα inhibitors. Gene expression profiling, such as using whole-genome expression arrays, can reveal broader transcriptional changes associated with PI3K pathway modulation or resistance mechanisms. nih.gov Targeted deep sequencing is another approach used to characterize genetic alterations, including PIK3CA mutations, which can inform treatment strategies and research directions.

For instance, siRNA-mediated depletion of PIK3CA has been shown to significantly impact cellular viability in colorectal cancer cells. Gene expression profiling has also been used to characterize cell lines and understand the molecular basis of sensitivity or resistance to PI3K inhibitors. nih.gov

In Vivo Preclinical Model Systems

In vivo preclinical models, primarily using mice, are essential for evaluating the efficacy of PI3Kα inhibitors in a complex biological system and for studying their pharmacokinetic and pharmacodynamic properties. Xenograft models, created by implanting human cancer cells or patient-derived tumor tissue into immunocompromised mice, are commonly used to assess the ability of compounds to inhibit tumor growth. medchemexpress.com

These studies allow researchers to investigate the impact of PI3Kα inhibitors on tumor volume, assess the induction of apoptosis within the tumor, and analyze the modulation of PI3K pathway biomarkers (like p-Akt and p-RPS6) in tumor tissue using techniques such as Western blotting or immunohistochemistry. medchemexpress.com In vivo studies also provide crucial data on the compound's absorption, distribution, metabolism, and excretion (ADME), which are vital for predicting human pharmacokinetics and efficacious doses.

Preclinical in vivo studies with PI3Kα inhibitors like GDC-0077 (Inavolisib) have demonstrated robust efficacy in PIK3CA mutant breast cancer xenograft models, leading to tumor regressions and a dose-dependent reduction in PI3K pathway biomarkers. These models are invaluable for confirming the anti-tumor activity observed in vitro and for exploring potential combination therapies.

Establishment and Characterization of Xenograft Models

Xenograft models involve implanting human cancer cells or tissues into immunocompromised mice to mimic human tumor growth in a living system. The establishment and characterization of these models are critical for preclinical evaluation of PI3Kα inhibitors. Tumor xenografts can be grown subcutaneously or orthotopically by injecting cancer cells or implanting tumor fragments into nude mice or rats. aacrjournals.orgaacrjournals.org These models are characterized for their histological features and genetic profiles to ensure they accurately represent the original human tumors. aacrjournals.orgresearchgate.net For instance, characterization may include analyzing common genetic mutations like PIK3CA, KRas, BRAF, PTEN, P53, and APC. researchgate.net Efficacy studies in tumor-bearing animals involve treatment with the PI3Kα inhibitor or a vehicle control, with tumor volume typically reaching a certain size (e.g., 200 mm³) before treatment initiation. aacrjournals.org Studies have shown that PI3Kα inhibitors like NVP-BYL719 (Alpelisib) demonstrate significant dose-dependent antitumor efficacy in mice bearing PIK3CA-dependent tumor xenograft models. aacrjournals.orgaacrjournals.org Characterization also involves assessing the underlying genetic aberrations that predict sensitivity to the inhibitor, such as PIK3CA mutation and amplification. aacrjournals.orgaacrjournals.org

Use of Patient-Derived Xenografts (PDX)

Patient-Derived Xenografts (PDXs) are established by implanting surgical tumor tissues directly from cancer patients into immunodeficient mice. aacrjournals.orgresearchgate.netmdpi.com These models are considered more clinically relevant than cell line-derived xenografts because they retain the histological and genetic features, as well as the heterogeneity, of the original patient tumors. mdpi.comresearchgate.netmdpi.com PDX models are propagated in vivo, avoiding the selection pressures that can occur in tissue culture. researchgate.net This makes them a valuable tool for predicting cancer response to therapy and identifying new therapeutic biomarkers. mdpi.com PDX models have been used to examine mechanisms of acquired resistance to PI3Kα inhibitors like Alpelisib (B612111) in various cancers, including head and neck squamous cell carcinoma (HNSCC) and triple negative breast cancer (TNBC). mdpi.comscholaris.ca Genomic characterization of PDX models is performed to confirm that they recapitulate the genetic stability of the matched primary tumors. nih.gov Studies using PDX models have shown that resistance to PI3Kα inhibition can emerge after a period of treatment, and mechanisms such as the upregulation of TAM family receptor tyrosine kinases (TYRO3 and AXL) and activation of MAPK signaling have been identified. scholaris.ca

Structural Biology Techniques

Structural biology techniques provide high-resolution information about the three-dimensional structure of PI3Kα and its interactions with inhibitors, which is crucial for understanding the molecular basis of inhibition and for rational drug design.

X-ray Crystallography

X-ray crystallography is a powerful technique used to determine the atomic and molecular structure of a crystal. In the context of PI3Kα research, it is used to obtain co-crystal structures of PI3Kα bound to inhibitors. This provides detailed information about the binding site, the interactions between the inhibitor and amino acid residues, and conformational changes in the protein upon inhibitor binding. X-ray co-crystal structures of PI3Kα inhibitors have been obtained, revealing distinct binding modes within the enzyme, including interactions within a previously reported cryptic pocket in the C-terminus of the kinase domain. rcsb.org This technique has been used to validate the covalent modification of specific amino acid residues, such as Cys862 in PI3Kα, by covalent inhibitors. researchgate.net While X-ray crystallography provides valuable static structures, it may not always capture the full dynamic nature of protein-inhibitor interactions or subtle differences in binding between wild-type and mutant forms of the enzyme. nih.gov For example, a comparison between wild-type and H1047R mutant PI3Kα co-crystal structures with an inhibitor (STX-478) revealed no significant difference in the allosteric site or conformational variability in the kinase domain by this method. nih.gov

Cryo-Electron Microscopy (Cryo-EM)

Cryo-Electron Microscopy (Cryo-EM) is another advanced technique used to determine the structure of biological molecules, offering advantages in studying large protein complexes and flexible proteins that may be difficult to crystallize. Cryo-EM has been used to determine the structures of full-length PI3Kα in different conformational states, including the unbound dimer, the dimer bound to inhibitors like BYL-719 (Alpelisib), and the dimer associated with activating phosphopeptides. nih.govnih.govaacrjournals.org These structures provide insights into conformation-associated functions and the structural changes that occur during inhibition and activation. nih.govnih.gov Cryo-EM can reveal local deviations compared to crystal structures and can provide information about regions of the protein that are flexible and not well-resolved by crystallography. nih.govnih.gov For instance, Cryo-EM studies of PI3Kα bound to BYL-719 have shown that the inhibitor stabilizes the protein structure, but some regions of the regulatory subunit remain low-resolution, suggesting flexibility. nih.govnih.gov Cryo-EM has also been used to investigate the structural changes induced by cancer-specific mutations in PI3Kα, such as H1047R, E542K, and E545K, revealing how these mutations affect the interaction between the catalytic and regulatory subunits and contribute to enzyme activation. pnas.org

Computational Chemistry Techniques

Computational chemistry techniques play a vital role in the research of PI3Kα inhibitors by providing theoretical insights into molecular interactions, predicting binding affinities, and assisting in the design and optimization of new compounds.

Molecular Docking

Molecular docking is a computational method used to predict the preferred orientation of one molecule (the ligand, e.g., a PI3Kα inhibitor) to another (the receptor, e.g., the PI3Kα enzyme) when bound to form a stable complex. This technique is widely used in drug discovery to screen large libraries of compounds and identify potential binders based on their predicted binding affinity and interaction profile. accscience.comnih.gov Molecular docking studies targeting PI3Kα aim to identify molecules that can effectively bind to the enzyme's active site or allosteric sites and inhibit its activity. accscience.comnih.gov The process typically involves preparing the protein structure (often obtained from X-ray crystallography or Cryo-EM data), generating a receptor grid, and then docking a library of ligands into the defined binding site. nih.gov Docking results provide scores that estimate the binding energy and information about the specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and amino acid residues in the binding pocket. nih.gov Studies have used molecular docking for virtual screening of compound libraries to identify potential PI3Kα inhibitors, comparing their predicted binding scores and interaction profiles to known inhibitors like Alpelisib or Copanlisib. nih.govbohrium.com Molecular docking, often combined with other computational methods like molecular dynamics simulations and free energy calculations, helps in understanding the stability of the ligand-receptor complex and refining lead molecules. nih.govbohrium.combohrium.com

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | |

| Alpelisib | 124173720 |

| Taselisib | 51001932 |

| Copanlisib | 9849471 |

| RLY-2608 | 166822065 |

| NVP-BYL719 | 124173720 |

| GDC-0077 | 124173720 |

| RG6114 | 124173720 |

| Ro7113755 | 124173720 |

| NVP-BKM120 | 24857637 |

| STX-478 | |

| PJ5 | 10283819 |

| CNX-1351 | |

| PQR514 | |

| T85 |

Research into the chemical compound PI3Kα-IN-5, a selective inhibitor of phosphatidylinositol 3-kinase alpha (PI3Kα), utilizes a range of advanced methodologies to understand its efficacy and mechanisms of action. These approaches are crucial for evaluating its potential as a therapeutic agent, particularly in the context of cancers driven by PIK3CA mutations. The methodologies employed span in vivo models, structural biology, and computational chemistry.

Advanced In Vivo Models

In vivo models are essential for evaluating the biological activity and therapeutic potential of PI3Kα inhibitors like PI3Kα-IN-5 within a complex living system. These models provide insights into drug distribution, metabolism, efficacy against tumor growth, and potential resistance mechanisms.

Establishment and Characterization of Xenograft Models

Xenograft models involve implanting human cancer cells or tissues into immunocompromised mice to mimic human tumor growth in a living system. The establishment and characterization of these models are critical for preclinical evaluation of PI3Kα inhibitors. Tumor xenografts can be grown subcutaneously or orthotopically by injecting cancer cells or implanting tumor fragments into nude mice or rats. aacrjournals.orgaacrjournals.org These models are characterized for their histological features and genetic profiles to ensure they accurately represent the original human tumors. aacrjournals.orgresearchgate.net For instance, characterization may include analyzing common genetic mutations like PIK3CA, KRas, BRAF, PTEN, P53, and APC. researchgate.net Efficacy studies in tumor-bearing animals involve treatment with the PI3Kα inhibitor or a vehicle control, with tumor volume typically reaching a certain size (e.g., 200 mm³) before treatment initiation. aacrjournals.org Studies have shown that PI3Kα inhibitors like NVP-BYL719 (Alpelisib) demonstrate significant dose-dependent antitumor efficacy in mice bearing PIK3CA-dependent tumor xenograft models. aacrjournals.orgaacrjournals.org Characterization also involves assessing the underlying genetic aberrations that predict sensitivity to the inhibitor, such as PIK3CA mutation and amplification. aacrjournals.orgaacrjournals.org

Use of Patient-Derived Xenografts (PDX)

Patient-Derived Xenografts (PDXs) are established by implanting surgical tumor tissues directly from cancer patients into immunodeficient mice. aacrjournals.orgresearchgate.netmdpi.com These models are considered more clinically relevant than cell line-derived xenografts because they retain the histological and genetic features, as well as the heterogeneity, of the original patient tumors. mdpi.comresearchgate.netmdpi.com PDX models are propagated in vivo, avoiding the selection pressures that can occur in tissue culture. researchgate.net This makes them a valuable tool for predicting cancer response to therapy and identifying new therapeutic biomarkers. mdpi.com PDX models have been used to examine mechanisms of acquired resistance to PI3Kα inhibitors like Alpelisib in various cancers, including head and neck squamous cell carcinoma (HNSCC) and triple negative breast cancer (TNBC). mdpi.comscholaris.ca Genomic characterization of PDX models is performed to confirm that they recapitulate the genetic stability of the matched primary tumors. nih.gov Studies using PDX models have shown that resistance to PI3Kα inhibition can emerge after a period of treatment, and mechanisms such as the upregulation of TAM family receptor tyrosine kinases (TYRO3 and AXL) and activation of MAPK signaling have been identified. scholaris.ca

Structural Biology Techniques

Structural biology techniques provide high-resolution information about the three-dimensional structure of PI3Kα and its interactions with inhibitors, which is crucial for understanding the molecular basis of inhibition and for rational drug design.

X-ray Crystallography

X-ray crystallography is a powerful technique used to determine the atomic and molecular structure of a crystal. In the context of PI3Kα research, it is used to obtain co-crystal structures of PI3Kα bound to inhibitors. This provides detailed information about the binding site, the interactions between the inhibitor and amino acid residues, and conformational changes in the protein upon inhibitor binding. X-ray co-crystal structures of PI3Kα inhibitors have been obtained, revealing distinct binding modes within the enzyme, including interactions within a previously reported cryptic pocket in the C-terminus of the kinase domain. rcsb.org This technique has been used to validate the covalent modification of specific amino acid residues, such as Cys862 in PI3Kα, by covalent inhibitors. researchgate.net While X-ray crystallography provides valuable static structures, it may not always capture the full dynamic nature of protein-inhibitor interactions or subtle differences in binding between wild-type and mutant forms of the enzyme. nih.gov For example, a comparison between wild-type and H1047R mutant PI3Kα co-crystal structures with an inhibitor (STX-478) revealed no significant difference in the allosteric site or conformational variability in the kinase domain by this method. nih.gov

Cryo-Electron Microscopy (Cryo-EM)